molecular formula C7H18N2O B051265 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol CAS No. 2212-32-0

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Cat. No. B051265
CAS RN: 2212-32-0
M. Wt: 146.23 g/mol
InChI Key: LSYBWANTZYUTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is used as an organic building block in chemical synthesis . It finds applications in various fields such as textile lubricants, polishes, detergents, and in personal care products . In addition to this, it is used as a solvent for the removal of carbon dioxide from the gas stream .


Synthesis Analysis

This compound has been used in the preparation of new iron clusters . The synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines (cobalt, zinc, and copper) bearing four 2-{2-(dimethylamino)ethylamino}ethoxy units was reported .


Molecular Structure Analysis

The molecular formula of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is C7H18N2O . Its molecular weight is 146.23 .


Chemical Reactions Analysis

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has been used in the preparation of new iron clusters . These include [Fe7O4(O2CPh)11(dmem)2], [Fe7O4(O2CMe)11(dmem)2], and [Fe6O2(OH)4(O2CBut)8(dmem)2] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol include a density of 0.9±0.1 g/cm3, boiling point of 207.0±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.8 mmHg at 25°C, enthalpy of vaporization of 51.6±6.0 kJ/mol, flash point of 66.0±19.0 °C, and index of refraction of 1.469 .

Scientific Research Applications

Drug and Gene Delivery Systems

This compound is used in the creation of amphiphilic block copolymers which can self-assemble in aqueous media into nanosized micelles. These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery, providing a significant improvement in cancer therapy .

Antioxidant, Anti-inflammatory, and Anticancer Applications

The compound is used to load micelles with quercetin , a substance known for its antioxidant, anti-inflammatory, and anticancer properties. These drug-loaded nanoparticles can then form micelleplexes through electrostatic interactions with DNA .

Textile Lubricants

“2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol” is used in the production of textile lubricants . These lubricants help in the smooth operation of textile machinery and enhance the quality of the textiles produced .

Polishes

This compound is also used in the formulation of polishes . It helps in enhancing the shine and finish of various surfaces .

Detergents

It finds application in the production of detergents . It helps in improving the cleaning efficiency of detergents .

Personal Care Products

This compound is used in personal care products . It helps in enhancing the texture and feel of these products .

Carbon Dioxide Removal

It is used as a solvent for the removal of carbon dioxide from the gas stream. This application is particularly important in industries where carbon dioxide is a byproduct .

Corrosion Inhibitors and Biocides

“2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol” is used extensively in surfactants which have been evaluated as corrosion inhibitors . These surfactants are usually cationic and may also be used as a biocide , particularly important for oilfield applications against Sulfate-reducing microorganisms .

Safety and Hazards

The safety information available suggests that one should avoid release to the environment, remove ignition sources, use special care to avoid static electric charges, and avoid open flames and smoking . It is also recommended to evacuate unnecessary personnel, use personal protective equipment as required, and ventilate the area .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044875
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

CAS RN

2212-32-0
Record name 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[2-(dimethylamino)ethyl]methylamino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6E4BJ0CD0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Reactant of Route 3
Reactant of Route 3
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Reactant of Route 4
Reactant of Route 4
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Reactant of Route 5
Reactant of Route 5
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Reactant of Route 6
Reactant of Route 6
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Q & A

Q1: What is known about the transesterification reaction of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol with glycidyl methacrylate?

A1: Research has shown that 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol can undergo unexpected transesterification with glycidyl methacrylate (GMA) in the absence of sodium hydride. [] This reaction yields a product lacking the glycidyl-derived spacer group typically expected from a standard reaction. [] The mechanism of this transesterification is still under investigation, but it presents an interesting case for understanding the reactivity of this tertiary amine. []

Q2: How does the structure of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol influence its ability to form metal complexes?

A2: The presence of three nitrogen atoms in 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol makes it a tridentate ligand, capable of coordinating to metal ions. [] Studies have shown its effectiveness in forming stable complexes with palladium(II), demonstrating its potential in coordination chemistry and related applications. [] The flexible linkage between the diamino ligand functionality and other moieties allows for conformational adaptability, potentially influencing the stability and properties of the resulting complexes. []

Q3: What is the significance of studying the thermodynamic properties of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol?

A3: Understanding the thermodynamic properties, such as pKa values, enthalpy, and entropy of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, provides valuable insights into its behavior in various chemical processes. [] For instance, its pKa value, a measure of its basicity, influences its interactions with other molecules and its performance in different pH conditions. [] These properties are crucial for evaluating its suitability as a potential absorbent for CO2 capture, as well as understanding its behavior in biological systems. []

Q4: How has 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol been utilized in the synthesis of polynuclear iron clusters, and what makes it a suitable ligand for this application?

A4: 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, often abbreviated as dmemH, has proven to be a versatile ligand in the synthesis of polynuclear iron clusters, leading to the formation of complexes with diverse core topologies. [] Its flexibility and ability to adopt various binding modes contribute to the formation of these unique structures. [] For example, it has facilitated the synthesis of clusters containing [Fe4(μ3-O)2]8+ butterfly units and [Fe3O3] rings, showcasing its ability to support intricate metal-oxygen frameworks. []

Q5: What role does 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol play in the design and study of magnetic materials?

A5: 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has been employed as a supporting ligand in the synthesis of {MnIIIGdIII} clusters, which are being investigated for their magnetic properties and potential applications in magnetic refrigeration. [] The ligand's structure influences the arrangement of MnIII and GdIII ions within the cluster, impacting the magnetic exchange interactions between them. [] This, in turn, affects the overall magnetic behavior of the cluster, highlighting the importance of ligand design in tuning the magnetic properties of such materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.